REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.[O-:11][P:12]([O:15][P:16]([O-:19])([O-:18])=[O:17])(=[O:14])[O-:13].[Na+].[Na+].[Na+].[Na+].[CH2:24]([N:28]([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH3:27]>O.CCO>[O-:13][P:12]([O:15][P:16]([OH:19])([OH:18])=[O:17])(=[O:11])[O-:14].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14,18.19.20|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
H+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was eluted with water
|
Type
|
ADDITION
|
Details
|
The eluent dropped directly into
|
Type
|
TEMPERATURE
|
Details
|
a cooled (ice bath)
|
Type
|
WASH
|
Details
|
The column was washed until the pH of the eluent
|
Type
|
TEMPERATURE
|
Details
|
increased to 6
|
Type
|
CUSTOM
|
Details
|
The aq. ethanol solution was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DMF (6.7 ml)
|
Name
|
|
Type
|
|
Smiles
|
[O-]P([O-])(=O)OP(=O)(O)O.C(CCC)[NH+](CCCC)CCCC.C(CCC)[NH+](CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |